3,3'-Dihydroxy-[1,1'-biphenyl]-4-carboxylic acid

Purity Specification Procurement Benchmarking Quality Control

This non-symmetric biphenyl ligand features a unique ortho-hydroxyl/carboxylic acid chelating pocket that forms five-membered metallacycles—a coordination motif unattainable with symmetric dicarboxylates like BPDC or DOBPDC. Its single COOH anchor and 19% higher molar density (4.35 mmol/g) enable precise stoichiometric control in mixed-linker MOF synthesis. The enhanced H-bond donor count (3 vs 2 for BPDC) and higher TPSA (77.76 Ų) improve water stability and framework hydrophilicity, making it ideal for aqueous-phase catalysis, pollutant adsorption, and proton-conducting materials. Available at ≥98% purity from multiple independent suppliers, ensuring supply chain redundancy for long-term research programs.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 1261944-36-8
Cat. No. B6396322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dihydroxy-[1,1'-biphenyl]-4-carboxylic acid
CAS1261944-36-8
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)O
InChIInChI=1S/C13H10O4/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,14-15H,(H,16,17)
InChIKeyURLLGTHVKOMRBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-Dihydroxy-[1,1'-biphenyl]-4-carboxylic Acid (CAS 1261944-36-8): A Non-Symmetric Hydroxy-Biphenyl Carboxylate Building Block for Coordination Chemistry


3,3'-Dihydroxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 1261944-36-8) is a biphenyl derivative characterized by two hydroxyl groups at the 3- and 3′-positions and a single carboxylic acid group at the 4-position of the biphenyl scaffold (molecular formula C₁₃H₁₀O₄, MW 230.22 g/mol) . This non-symmetric substitution pattern distinguishes it from widely utilized symmetric analogs such as 4,4′-biphenyldicarboxylic acid (BPDC) and 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarboxylic acid (DOBPDC) [1]. The compound functions primarily as an organic ligand or linker precursor in the synthesis of coordination polymers and metal-organic frameworks (MOFs), where the ortho-arrangement of hydroxyl and carboxyl groups creates a chelating coordination environment distinct from symmetric dicarboxylates .

Why 3,3'-Dihydroxy-[1,1'-biphenyl]-4-carboxylic Acid Cannot Be Replaced by Symmetric Biphenyl Dicarboxylates in Ligand Design


Substitution with symmetric biphenyl-based linkers—such as [1,1′-biphenyl]-4,4′-dicarboxylic acid (BPDC) or 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarboxylic acid (DOBPDC)—fundamentally alters the coordination geometry, framework topology, and pore functionality of the resulting MOF or coordination polymer [1]. The target compound possesses a single carboxylic acid anchor with an adjacent ortho-hydroxyl group, creating an asymmetric, chelating binding pocket capable of forming five-membered metallacycles . In contrast, symmetric dicarboxylates such as BPDC (CAS 787-70-2) act as linear, ditopic linkers that produce predictable extended networks but lack the sterically constrained, mixed-donor coordination environment conferred by the 3,3′-dihydroxy-4-carboxylate architecture . Consequently, generic substitution disrupts both the local metal-binding motif and the global framework dimensionality, directly impacting material performance in gas sorption, catalysis, or sensing applications .

3,3'-Dihydroxy-[1,1'-biphenyl]-4-carboxylic Acid: Comparative Evidence for Scientific and Procurement Decision-Making


Commercial Purity Benchmarking: 3,3'-Dihydroxy-[1,1'-biphenyl]-4-carboxylic Acid Versus Symmetric Dicarboxylate Analogs

The target compound is commercially supplied at ≥98% purity (HPLC) by multiple established chemical vendors including Chemscene (Cat. CS-0227245), Fluorochem (Cat. F648306), and Leyan (Product No. 1297915), providing procurement flexibility and consistent quality assurance . This purity specification is equivalent to that of the widely used symmetric comparator [1,1′-biphenyl]-4,4′-dicarboxylic acid (BPDC, CAS 787-70-2), which is also supplied at ≥98% purity by Strem Chemicals (Cat. 08-0175) and other major vendors [1]. The comparable commercial purity ensures that differences in synthetic outcomes when employing this compound versus BPDC are attributable to intrinsic structural and coordination chemistry differences rather than variations in ligand quality or batch-to-batch impurity profiles .

Purity Specification Procurement Benchmarking Quality Control

Molecular Weight and Functional Group Density: Quantified Differentiation from Symmetric 3,3'-Dihydroxy-4,4'-Dicarboxylate Analogs

The molecular weight of 3,3'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid is 230.22 g/mol (C₁₃H₁₀O₄) . This is 44.01 g/mol lower than the structurally related symmetric analog 3,3′-dihydroxy-[1,1′-biphenyl]-4,4′-dicarboxylic acid (DOBPDC, CAS 861533-46-2), which has a molecular weight of 274.23 g/mol (C₁₄H₁₀O₆) [1]. The lower molecular weight of the target compound, coupled with its single carboxylic acid anchoring group versus two in DOBPDC, confers distinct stoichiometric advantages in ligand-to-metal ratio calculations and gravimetric capacity considerations for MOF synthesis . Specifically, the target compound provides 4.35 mmol of ligand per gram versus 3.65 mmol/g for DOBPDC, representing a 19% higher molar density of ligand units per unit mass .

Ligand Stoichiometry Gravimetric Capacity Functional Group Density

Predicted Lipophilicity and Hydrogen Bonding Capacity: Computational Differentiation from Symmetric Biphenyl Linkers

Computational physicochemical parameters for 3,3'-dihydroxy-[1,1'-biphenyl]-4-carboxylic acid include a LogP of 3.32 or 2.46 (method-dependent) and a topological polar surface area (TPSA) of 77.76 Ų . The compound possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors . For comparison, the symmetric BPDC linker (CAS 787-70-2, C₁₄H₁₀O₄) has a calculated LogP of approximately 3.0–3.2 (PubChem) and a TPSA of 74.6 Ų [1]. The presence of hydroxyl groups in the target compound increases hydrogen bond donor count from 2 (BPDC) to 3, which is predicted to enhance framework hydrophilicity and water stability in resulting MOFs, a property increasingly recognized as critical for aqueous-phase catalysis and environmental remediation applications .

Lipophilicity Hydrogen Bonding Computational ADME Framework Hydrophilicity

Prioritized Application Scenarios for 3,3'-Dihydroxy-[1,1'-biphenyl]-4-carboxylic Acid Based on Structural Differentiation


Synthesis of Asymmetric Metal-Organic Frameworks (MOFs) Requiring Chelating, Non-Symmetric Linkers

This compound is structurally optimized for the construction of MOFs and coordination polymers where asymmetric, mixed-donor ligand environments are required to achieve specific topological or functional outcomes. The ortho-arrangement of hydroxyl and carboxyl groups creates a chelating pocket capable of forming five-membered metallacycles, a coordination motif that symmetric dicarboxylates like BPDC (which lacks hydroxyl groups) cannot replicate . The 19% higher molar density (4.35 mmol/g) versus DOBPDC (3.65 mmol/g) further enables more efficient stoichiometric control in framework synthesis . This asymmetric chelation mode is particularly relevant for designing MOFs with coordinatively unsaturated metal sites or for introducing site-specific functionality within the framework architecture .

Development of Hydrophilic or Water-Stable Coordination Polymers for Aqueous-Phase Catalysis

The compound's enhanced hydrogen bond donor count (3 vs 2 for BPDC) and increased topological polar surface area (TPSA 77.76 Ų vs 74.6 Ų for BPDC) are computationally predicted to confer greater framework hydrophilicity and improved water stability to derived MOFs . This physicochemical profile makes the ligand a rational choice for materials intended for aqueous-phase catalytic applications, pollutant adsorption from water, or proton conduction studies where water compatibility and pore hydrophilicity are critical performance parameters . The single carboxylic acid anchor point also reduces the cross-linking density compared to ditopic linkers, potentially yielding frameworks with greater structural flexibility and guest-responsive behavior in aqueous environments .

Ligand Design for Mixed-Linker MOF Systems Requiring Stoichiometric Precision

The monofunctional carboxylic acid character of this compound (single COOH group) makes it suitable as a terminal ligand or as a component in mixed-linker MOF systems where precise stoichiometric control over framework composition is required . In contrast, ditopic linkers such as BPDC (two COOH groups) and DOBPDC (two COOH plus two OH groups) function as bridging ligands that dictate extended network connectivity. The 19% higher molar density of the target compound (4.35 mmol/g) compared to DOBPDC (3.65 mmol/g) provides practical advantages in reaction setup, allowing researchers to achieve target molar quantities with lower total mass, which may translate to procurement cost savings in multi-gram syntheses .

Synthetic Intermediate for Covalent Organic Frameworks (COFs) and Advanced Polymer Materials

The compound is structurally positioned as a versatile building block for covalent organic frameworks (COFs) and functionalized polymer materials where the combination of hydroxyl and carboxylic acid functional groups enables orthogonal reactivity for post-synthetic modification . The commercial availability of the compound at ≥98% purity from multiple independent suppliers (Chemscene, Fluorochem, Leyan) provides procurement flexibility and supply chain redundancy that may not be available for more specialized or single-source analogs, reducing project risk for long-term research programs requiring consistent material quality across multiple synthetic batches .

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